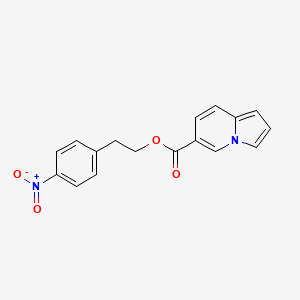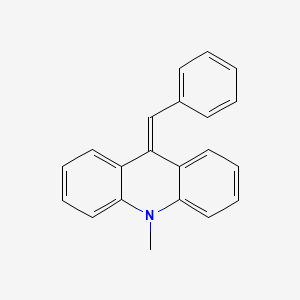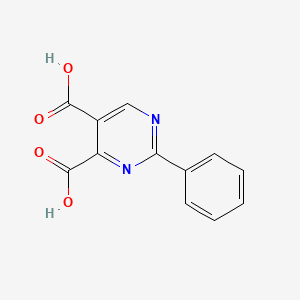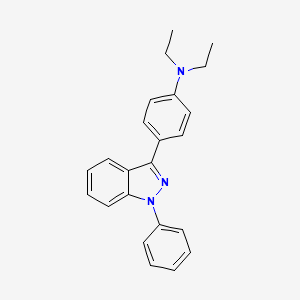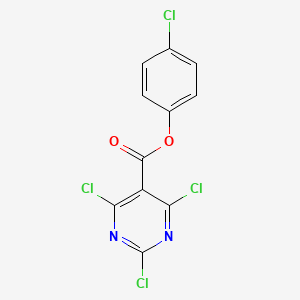![molecular formula C12H18N6O4 B12926365 (2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic molecule that belongs to the class of nucleosides. Nucleosides are essential building blocks of nucleic acids, which are crucial for various biological processes, including the storage and transmission of genetic information.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleosides typically involves the coupling of a nucleobase with a sugar moiety. For this compound, the nucleobase is a purine derivative, and the sugar is a modified ribose. The synthesis can be achieved through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribose are protected using suitable protecting groups.
Glycosylation: The protected ribose is coupled with the purine derivative under acidic or basic conditions to form the nucleoside.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of nucleosides often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing nucleosides through their metabolic pathways, which are then extracted and purified.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes, including DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: Used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with the synthesis of viral nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure and function.
Guanosine: Another nucleoside with a purine base, similar to the compound .
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique biological properties or therapeutic potential compared to other nucleosides.
Properties
Molecular Formula |
C12H18N6O4 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
XOYZQQAJKUSOGS-IOSLPCCCSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)NC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


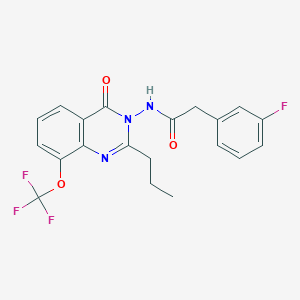
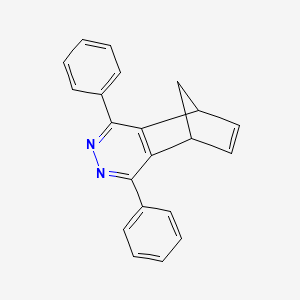
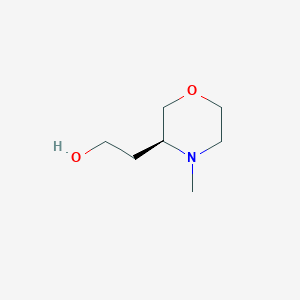

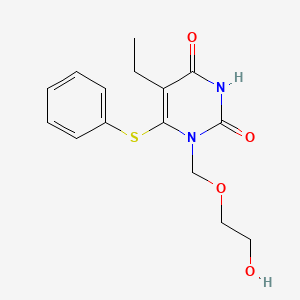
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
